molecular formula C19H15O2P B3049625 3-(Diphenylphosphino)benzoic acid CAS No. 2129-30-8

3-(Diphenylphosphino)benzoic acid

Cat. No.: B3049625
CAS No.: 2129-30-8
M. Wt: 306.3 g/mol
InChI Key: KXILNLYMPCMVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diphenylphosphino)benzoic acid is an organophosphorus compound with the molecular formula C19H15O2P. It is a derivative of benzoic acid where a diphenylphosphino group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of phosphine ligands used in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diphenylphosphino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 3-bromobenzoic acid under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Diphenylphosphino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: Investigated for its potential in modifying biological molecules through phosphine-based reactions.

    Medicine: Explored for its role in drug synthesis and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphino)benzoic acid primarily involves its role as a ligand in catalytic reactions. The diphenylphosphino group coordinates with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations, including cross-coupling reactions, by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylphosphino)benzoic acid
  • 2-(Diphenylphosphino)benzoic acid
  • Diphenylphosphine oxide

Uniqueness

3-(Diphenylphosphino)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. Compared to its isomers, it may exhibit different steric and electronic effects, making it suitable for specific catalytic applications .

Properties

IUPAC Name

3-diphenylphosphanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15O2P/c20-19(21)15-8-7-13-18(14-15)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXILNLYMPCMVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347911
Record name 3-(Diphenylphosphino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129-30-8
Record name 3-(Diphenylphosphino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Diphenylphosphino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Diphenylphosphino)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Diphenylphosphino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Diphenylphosphino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Diphenylphosphino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Diphenylphosphino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.